![molecular formula C21H22N2O3S3 B2454747 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 941922-53-8](/img/structure/B2454747.png)
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide
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Description
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide, also known as DMAT, is a small molecule inhibitor that has been extensively studied for its potential in treating cancer. DMAT is a thiazole-containing compound that has been shown to inhibit the activity of heat shock protein 90 (Hsp90), a molecular chaperone protein that plays a critical role in the folding and stabilization of many client proteins, including several oncogenic proteins.
Scientific Research Applications
Anticancer Properties : Research has shown that derivatives of this compound have been synthesized and evaluated for their anticancer activities. For instance, a study by Evren et al. (2019) found that certain derivatives exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells and induced apoptosis, although not as effectively as the standard drug, cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antibacterial Agents : Another study by Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of this compound which were found to have significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antimicrobial and Hemolytic Activity : Gul et al. (2017) synthesized derivatives of the compound and screened them for antimicrobial and hemolytic activity, finding that most were active against selected microbial species, with some showing less toxicity and potential for biological screening and application trials (Gul et al., 2017).
Anti-inflammatory Activity : Sunder and Maleraju (2013) explored derivatives of the compound for anti-inflammatory activity, finding that some synthesized derivatives showed significant activity in this regard (Sunder & Maleraju, 2013).
Pharmacological Activities : The synthesis and evaluation of other related derivatives have also been explored due to their pharmacological activities. For example, the research by Duran and Demirayak (2012) focused on the synthesis of derivatives and their anticancer activities against various human tumor cell lines (Duran & Demirayak, 2012).
properties
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S3/c1-25-17-7-14(8-18(11-17)26-2)12-28-21-23-16(13-29-21)10-20(24)22-15-5-4-6-19(9-15)27-3/h4-9,11,13H,10,12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVYFMBYWRTKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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